5-Methoxypyridine-2-sulfonyl chloride
Overview
Description
5-Methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S . It is used in various chemical reactions and has a molecular weight of 207.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group (OCH3) attached to the 5th carbon and a sulfonyl chloride group (SO2Cl) attached to the 2nd carbon . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Scientific Research Applications
Catalysis and Synthesis
- Gossypol Sulfonylation : Research demonstrated the efficiency of 4-methoxypyridine N-oxide as a catalyst in the sulfonylation of gossypol with tosyl chloride, leading to selective tosylation of gossypol to 7,7′-ditosyloxygossypol (Dykun et al., 2021).
Organic Chemistry and Pharmaceutical Intermediates
- Synthesis of Fused 3,4-Dihydropyrimidin-2(1H)-ones and Thiones : 1-Sulfopyridinium chloride has been utilized as an ionic liquid in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones under solvent-free conditions (Velpula et al., 2015).
- Anticancer Activity of Sulfonyl Esters : Sulfonyl chlorides, including methoxypyridine sulfonyl chlorides, have been used in the synthesis of sulfonyl esters exhibiting anticancer activities (Muškinja et al., 2019).
Chemical Analysis and Detection
- Development of Selective Sensors : Methoxypyridine sulfonyl chlorides have been used in the development of selective sensors for metal detection, such as antimony and thallium (Qureshi et al., 2019).
Properties
IUPAC Name |
5-methoxypyridine-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIGRMQXRYLQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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